Cas no 488128-69-4 (2-methoxy-N-phenyl-5-1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylbenzene-1-sulfonamide)

2-methoxy-N-phenyl-5-1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-N-phenyl-5-1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylbenzene-1-sulfonamide
- Z57240371
- SMR000414617
- 5-(1-isopropyl-1H-tetrazol-5-yl)-2-methoxy-N-phenylbenzenesulfonamide
- AKOS002167498
- 488128-69-4
- 2-methoxy-N-phenyl-5-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]benzene-1-sulfonamide
- Oprea1_864126
- CHEMBL1384077
- DTXSID801321158
- F1260-1859
- 5-(1-Isopropyl-1H-tetrazol-5-yl)-2-methoxy-N-phenyl-benzenesulfonamide
- MLS000766642
- 2-methoxy-N-phenyl-5-(1-propan-2-yltetrazol-5-yl)benzenesulfonamide
- HMS2749E14
-
- インチ: 1S/C17H19N5O3S/c1-12(2)22-17(18-20-21-22)13-9-10-15(25-3)16(11-13)26(23,24)19-14-7-5-4-6-8-14/h4-12,19H,1-3H3
- InChIKey: AMQIJFKWIFCAJI-UHFFFAOYSA-N
- ほほえんだ: S(C1=C(C=CC(=C1)C1=NN=NN1C(C)C)OC)(NC1C=CC=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 373.12086066g/mol
- どういたいしつりょう: 373.12086066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 547
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-methoxy-N-phenyl-5-1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1260-1859-25mg |
2-methoxy-N-phenyl-5-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]benzene-1-sulfonamide |
488128-69-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1260-1859-50mg |
2-methoxy-N-phenyl-5-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]benzene-1-sulfonamide |
488128-69-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1260-1859-20μmol |
2-methoxy-N-phenyl-5-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]benzene-1-sulfonamide |
488128-69-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1260-1859-5mg |
2-methoxy-N-phenyl-5-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]benzene-1-sulfonamide |
488128-69-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1260-1859-40mg |
2-methoxy-N-phenyl-5-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]benzene-1-sulfonamide |
488128-69-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1260-1859-4mg |
2-methoxy-N-phenyl-5-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]benzene-1-sulfonamide |
488128-69-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1260-1859-10μmol |
2-methoxy-N-phenyl-5-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]benzene-1-sulfonamide |
488128-69-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1260-1859-10mg |
2-methoxy-N-phenyl-5-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]benzene-1-sulfonamide |
488128-69-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1260-1859-3mg |
2-methoxy-N-phenyl-5-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]benzene-1-sulfonamide |
488128-69-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1260-1859-30mg |
2-methoxy-N-phenyl-5-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]benzene-1-sulfonamide |
488128-69-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
2-methoxy-N-phenyl-5-1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylbenzene-1-sulfonamide 関連文献
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
2-methoxy-N-phenyl-5-1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylbenzene-1-sulfonamideに関する追加情報
Introduction to 2-methoxy-N-phenyl-5-1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylbenzene-1-sulfonamide and Its Significance in Modern Chemical Biology
The compound with the CAS number 488128-69-4, identified as 2-methoxy-N-phenyl-5-1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylbenzene-1-sulfonamide, represents a fascinating molecule in the realm of chemical biology. This compound belongs to a class of heterocyclic sulfonamides, which have garnered significant attention due to their diverse pharmacological properties and potential applications in drug discovery. The structural framework of this molecule incorporates several key functional groups, including a methoxy group, a phenyl ring, a propyl substituent, and a tetrazole moiety, each contributing to its unique chemical and biological characteristics.
Recent advancements in medicinal chemistry have highlighted the importance of sulfonamide derivatives in the development of novel therapeutic agents. Sulfonamides are known for their ability to act as bioisosteres, replacing other functional groups while maintaining or enhancing biological activity. In the case of 2-methoxy-N-phenyl-5-1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylbenzene-1-sulfonamide, the presence of the tetrazole ring introduces a high degree of electrophilicity, making it a potent scaffold for interacting with biological targets. This compound has been extensively studied for its potential role in modulating various cellular processes, particularly those involving inflammation and immune response.
The tetrazole moiety in this molecule is particularly noteworthy due to its known bioactivity. Tetrazoles have been reported to exhibit antimicrobial, anti-inflammatory, and anti-proliferative properties. The structural flexibility of the tetrazole ring allows for favorable interactions with enzymes and receptors, making it an attractive component in drug design. In addition, the propyl substituent at the 5-position of the tetrazole ring further enhances the compound's pharmacological profile by influencing its solubility and metabolic stability.
Research has demonstrated that sulfonamides can serve as effective inhibitors of various enzymes involved in disease pathways. For instance, sulfonamides have been widely used in the treatment of bacterial infections due to their inhibitory effects on bacterial dihydropteroate synthase. The methoxy group at the 2-position of the phenyl ring in our compound may also contribute to its biological activity by influencing electronic properties and binding affinity. The combination of these functional groups makes 2-methoxy-N-phenyl-5-1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylbenzene-1-sulfonamide a promising candidate for further investigation.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting inflammatory pathways. Chronic inflammation is implicated in a wide range of diseases, including cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases. The ability of sulfonamides to modulate inflammatory responses makes them valuable candidates for therapeutic intervention. Studies have shown that compounds containing tetrazole rings can inhibit key pro-inflammatory cytokines and enzymes, thereby reducing inflammation and associated symptoms.
The phenyl ring in this molecule provides additional opportunities for structural optimization. Phenyl derivatives are well-documented for their role in various biological processes and have been incorporated into numerous drug molecules due to their favorable pharmacokinetic properties. The electronic nature of the phenyl ring can be modulated by substituents such as methoxy groups, which can influence both potency and selectivity. This flexibility allows chemists to fine-tune the biological activity of sulfonamides by altering substituent patterns.
Advances in computational chemistry have enabled more efficient screening and design of sulfonamide-based compounds. Molecular modeling techniques can predict binding affinities and interactions with biological targets, facilitating the optimization process. These tools have been instrumental in identifying lead compounds for further development. The structural features of 2-methoxy-N-phenyl-5-1-(propan-2-y l)-1H -1 , 2 , 3 , 4 -tetrazol -5 -y lbenzene -1 -sulfonamide make it an excellent candidate for such studies.
Preclinical studies have begun to explore the potential therapeutic applications of this compound. Initial findings suggest that it may exhibit significant anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation. Additionally, its ability to interact with bacterial enzymes has opened up possibilities for developing novel antimicrobial agents. The combination of these properties positions 2-methoxy-N -phenyl -5 - 1 -(propan - 2 - yl) - 1 H - 1 , 2 , 3 , 4 - tetrazol -5 - ylbenzene - 1 - sulfonamide as a versatile tool in drug discovery efforts.
The development of new synthetic methodologies has also contributed to the growing interest in sulfonamide derivatives. Efficient synthetic routes allow for rapid production and modification of these compounds, enabling researchers to explore a wider range of structures and activities. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing complex sulfonamide scaffolds like that of our compound.
Future research directions may include exploring analogs of 2-methoxy-N-ph enyl -5 - 1 -(propan - 2 - yl) - 1 H - 1 , 2 , 3 , 4 - tetrazol e -5-y lbenzene -1-sulf onamide with modified substituents to enhance potency or selectivity. Additionally,investigations into its mechanism of action will provide deeper insights into its therapeutic potential。 Collaborative efforts between chemists,biologists,and pharmacologists are essential for translating these findings into clinical applications。
In conclusion,the compound identified as 488128—69—4 represents a significant advancement in chemical biology due to its unique structural features and potential therapeutic applications。 Its incorporation o f functional groups such as meth oxy,pheny l,prop y l,and tet ra zole endows it with diverse bioactivity profiles。 Recent studies highlight its promise as an anti-inflammatory agent,while ongoing research continues t o uncover additional therapeutic benefits。 As synthetic chemistry progresses,the accessibility o f such complex molecules will further drive innovation i n drug discovery。
488128-69-4 (2-methoxy-N-phenyl-5-1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylbenzene-1-sulfonamide) 関連製品
- 1214338-32-5(3-(3-Iodo-2-(pyridin-3-yl)phenyl)pyridine)
- 56985-88-7(1,1'-Biphenyl, 2-fluoro-4-iodo-)
- 1485818-01-6(2-(dimethylamino)-3-methylbutanoic acid hydrobromide)
- 1495113-01-3((1-methyl-1H-pyrazol-4-yl)(oxan-4-yl)methanamine)
- 1806270-04-1(Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate)
- 1052650-67-5(Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate)
- 92847-88-6(cyclopropyl(3,4-dimethoxyphenyl)methanone)
- 10496-92-1(2-(hydroxymethyl)-4,5-dimethylphenol)
- 1233952-50-5(4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride)
- 1806927-08-1(5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine)